4-(Methylthiomethoxy)piperidine 4-(Methylthiomethoxy)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14050234
InChI: InChI=1S/C7H15NOS/c1-10-6-9-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C7H15NOS
Molecular Weight: 161.27 g/mol

4-(Methylthiomethoxy)piperidine

CAS No.:

Cat. No.: VC14050234

Molecular Formula: C7H15NOS

Molecular Weight: 161.27 g/mol

* For research use only. Not for human or veterinary use.

4-(Methylthiomethoxy)piperidine -

Specification

Molecular Formula C7H15NOS
Molecular Weight 161.27 g/mol
IUPAC Name 4-(methylsulfanylmethoxy)piperidine
Standard InChI InChI=1S/C7H15NOS/c1-10-6-9-7-2-4-8-5-3-7/h7-8H,2-6H2,1H3
Standard InChI Key CCVCODGZORBOGV-UHFFFAOYSA-N
Canonical SMILES CSCOC1CCNCC1

Introduction

Synthetic Methodologies

Core Piperidine Functionalization

The synthesis of 4-substituted piperidines typically begins with functionalized piperidine precursors. For example, 4-piperidinemethanol (CAS 6457-49-4) serves as a common intermediate, as demonstrated by its use in producing N-tert-butoxycarbonyl-4-hydroxymethyl piperidine . Applying similar strategies, 4-(methylthiomethoxy)piperidine could be synthesized via nucleophilic substitution:

  • Hydroxymethyl intermediate:
    Starting with 4-piperidinemethanol, activation of the hydroxyl group (e.g., using mesyl chloride or tosyl chloride) forms a leaving group. Subsequent treatment with methylthiolate (CH<sub>3</sub>S<sup>−</sup>) would yield the target compound .

  • Reductive amination:
    Alternative routes may involve reductive amination of 4-oxopiperidine with methylthiomethoxy-containing amines. This method has been employed for similar piperidine derivatives, such as 1-methyl-4-piperidinemethanol (CAS 20691-89-8), which is synthesized using lithium aluminium hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF) .

Reaction Optimization

Key parameters for optimizing yield and purity include:

ParameterTypical RangeExample from Literature
Temperature0–25°CLiAlH<sub>4</sub> reduction at 20°C
SolventTHF, EtOAcTHF used in 88% yield synthesis
WorkupLiquid-liquid extractionEtOAc extraction

Physicochemical Properties

Thermodynamic Stability

The methylthiomethoxy group’s electron-donating sulfur atom may slightly destabilize the piperidine ring’s chair conformation. Studies on 2'-(methylthiomethoxy)uridine-modified siRNAs revealed a 1.5–2.0°C reduction in melting temperature (T<sub>m</sub>) compared to unmodified RNA, suggesting analogous effects in piperidine systems .

Solubility and Partitioning

Based on data from 4-(methoxymethyl)piperidine and 4-piperidinemethanol :

Property4-(Methoxymethyl)piperidine4-PiperidinemethanolPredicted for Target Compound
Water SolubilityModerateHighLow to moderate
logP1.20.51.8–2.3
Melting Point55–59°C 40–50°C (estimated)

The increased logP value for 4-(methylthiomethoxy)piperidine aligns with the lipophilic nature of thioether groups .

Future Directions

  • Synthetic Innovation: Developing catalytic asymmetric methods for introducing chiral centers adjacent to the methylthiomethoxy group.

  • Biological Screening: Evaluating antimicrobial and anticancer activity given sulfur’s role in redox modulation.

  • Materials Science: Investigating self-assembly properties for nanotechnology applications.

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